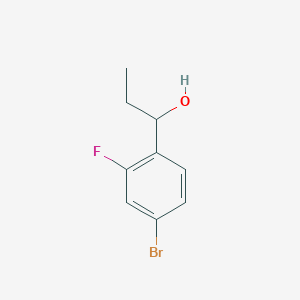

1-(4-Bromo-2-fluorophenyl)propan-1-ol

説明

1-(4-Bromo-2-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO (inferred from positional isomers in the evidence). It features a propan-1-ol chain attached to a 4-bromo-2-fluorophenyl ring. The bromine and fluorine substituents on the aromatic ring influence its electronic properties, solubility, and reactivity.

特性

分子式 |

C9H10BrFO |

|---|---|

分子量 |

233.08 g/mol |

IUPAC名 |

1-(4-bromo-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

InChIキー |

ZGVABTXHIATCES-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=C(C=C(C=C1)Br)F)O |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-(4-Bromo-2-fluorophenyl)propan-1-ol is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. The compound features a hydroxyl group (-OH), which contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and hydrogen bonding.

Medicinal Chemistry

Drug Development:

1-(4-Bromo-2-fluorophenyl)propan-1-ol serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics make it a candidate for developing pharmaceuticals targeting specific diseases. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it valuable in therapeutic applications.

Biological Activity:

Studies have shown that compounds with similar structures can interact with various molecular targets, influencing their biological mechanisms. The presence of bromine and fluorine enhances binding affinity to biological receptors, which is crucial for pharmacological studies. For instance, the compound's ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme inhibition is beneficial.

Organic Synthesis

Synthetic Routes:

The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-ol can be achieved through various methods, including nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups. This versatility allows chemists to create a wide array of derivatives tailored for specific applications.

Applications in Research:

The compound is utilized as an intermediate in synthesizing more complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various reactions (e.g., oxidation and reduction) makes it a valuable building block in organic chemistry .

類似化合物との比較

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 1-(4-Bromo-2-fluorophenyl)propan-1-ol and its analogs:

Key Observations:

Substituent Position Effects: The position of bromine and fluorine on the phenyl ring significantly impacts electronic properties. In 1-(4-Bromo-2-fluorophenyl)propan-1-ol, bromine (electron-withdrawing) at the para position and fluorine (also electron-withdrawing) at the ortho position create a polarized aromatic system, enhancing reactivity in electrophilic substitutions compared to analogs like 3-(2-Bromo-4-fluorophenyl)propan-1-ol .

Functional Group Variations: Propan-1-ol vs. Propan-2-ol: The primary alcohol in 1-(4-Bromo-2-fluorophenyl)propan-1-ol offers a stronger hydrogen-bonding capability compared to the tertiary alcohol in 1-(4-Bromophenyl)-2-methylpropan-2-ol, affecting solubility and interaction with biological targets . Bromine on Side Chain vs. Aromatic Ring: In 3-Bromo-1-(4-fluorophenyl)propan-1-ol, bromine on the propanol chain introduces a reactive site for nucleophilic substitutions, unlike bromine on the aromatic ring in the target compound .

Q & A

Basic Research Question

- LCMS : Confirm molecular weight (expected [M+H]⁺ ≈ 247) and detect impurities. A retention time of ~1.02 minutes (C18 column, 70% MeOH/H₂O) is typical for aryl-propanols .

- ¹H/¹³C NMR : Key signals include δ 1.8–2.1 ppm (CH₂CH₂OH), δ 4.6–4.8 ppm (OH), and aromatic splitting patterns from Br/F substituents .

- XRD : Resolve ambiguities in regiochemistry, as seen in analogous bromo-fluorophenyl structures .

Advanced Tip : Use NOESY to confirm spatial proximity between the hydroxyl group and aromatic protons.

How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluoro group activates the aryl ring for nucleophilic substitution, while bromo serves as a leaving group. For example:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C4 (bromo site), retaining fluorine .

- SNAr reactions : Fluorine at C2 directs electrophiles to C5/C6 via resonance effects, as observed in fluorophenyl-propanol derivatives .

Data Contradiction : Some studies report reduced reactivity due to steric hindrance from the propanol chain . Mitigate this using bulkier ligands (e.g., XPhos) or microwave-assisted heating.

What are potential applications of this compound in medicinal chemistry?

Advanced Research Question

The bromo-fluorophenyl motif is prevalent in kinase inhibitors and CNS-targeting agents. For example:

- Fragment-based drug design : The hydroxyl group enables hydrogen bonding with ATP-binding pockets, as seen in JAK2 inhibitors .

- Prodrug synthesis : Esterification of the alcohol (e.g., with pivalate) enhances blood-brain barrier penetration .

Case Study : (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS 228422-49-9) showed activity in dopamine receptor modulation, suggesting analogous bromo-fluorophenyl derivatives could target neurological disorders .

How can computational methods predict the physicochemical properties of this compound?

Advanced Research Question

- LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 2.8) .

- pKa prediction : The alcohol group has a pKa ~16–18, while fluorine’s inductive effect slightly acidifies adjacent protons .

- Molecular dynamics : Simulate solubility in DMSO/water mixtures to guide formulation studies .

Validation : Compare computed NMR shifts (e.g., via ACD/NMR Workbook) with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。